Cas no 885280-61-5 (4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)-)

4-Thiazolemethanamine, 2-(3-methyl-4-nitrophenyl)- is a specialized heterocyclic amine compound featuring a thiazole core substituted with a 3-methyl-4-nitrophenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both the thiazole ring and nitro-functionalized aromatic moiety enhances its versatility in nucleophilic and electrophilic reactions. Its well-defined molecular architecture ensures consistent performance in coupling and functionalization processes. The compound is typically characterized by high purity and stability, making it suitable for research and development in medicinal chemistry and material science. Proper handling and storage are recommended due to its nitro group.
4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)- structure
885280-61-5 structure
Product Name:4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)-
CAS No:885280-61-5
MF:C11H11N3O2S
MW:249.288940668106
CID:711816
PubChem ID:57355273
Update Time:2025-06-08

4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)-
    • [2-(3-methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine
    • [2-(3-METHYL-4-NITROPHENYL)THIAZOL-4-YL]METHYLAMINE
    • C-[2-(3-METHYL-4-NITRO-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
    • 885280-61-5
    • FT-0751909
    • AB27150
    • (2-(3-METHYL-4-NITROPHENYL)THIAZOL-4-YL)METHANAMINE
    • DTXSID10723011
    • 1-[2-(3-Methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine
    • Inchi: 1S/C11H11N3O2S/c1-7-4-8(2-3-10(7)14(15)16)11-13-9(5-12)6-17-11/h2-4,6H,5,12H2,1H3
    • InChI Key: KXKBIKIKOSCAII-UHFFFAOYSA-N
    • SMILES: S1C=C(CN)N=C1C1=CC=C(C(C)=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 249.05700
  • Monoisotopic Mass: 249.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 112.97000
  • LogP: 3.70890

4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)- Pricemore >>

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Additional information on 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl)-

Introduction to 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) and Its Significance in Modern Chemical Research

The compound with the CAS number 885280-61-5, identified as 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural framework, has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The thiazole core, a sulfur-containing heterocycle, is well-documented for its biological activity and has been extensively studied for its role in various therapeutic interventions.

4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) exhibits a distinct chemical profile that makes it particularly intriguing for researchers. The presence of a nitro group on the phenyl ring introduces electronic and steric effects that can modulate the compound's reactivity and interaction with biological targets. This structural feature has been exploited in the development of novel pharmacophores, aiming to enhance binding affinity and selectivity in drug design.

In the realm of modern chemical research, the synthesis and characterization of such compounds are pivotal. The thiazole ring, known for its stability and versatility, serves as a scaffold for numerous derivatives with diverse biological activities. 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) is no exception, offering a platform for further functionalization and exploration. Advanced synthetic methodologies have enabled the efficient preparation of this compound, facilitating its integration into various research pipelines.

Recent studies have highlighted the therapeutic potential of thiazole derivatives in addressing a range of diseases. The nitro-substituted phenyl moiety in 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) has been shown to influence redox processes and enzyme inhibition, making it a promising candidate for anti-inflammatory and anticancer applications. These findings align with broader trends in medicinal chemistry where targeting molecular redox balance is emerging as a key strategy for developing novel therapeutics.

The pharmacological evaluation of 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) has revealed interesting interactions with biological targets. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in metabolic disorders. This observation underscores the importance of thiazole derivatives as lead compounds for drug development. Furthermore, the structural flexibility of this molecule allows for modifications that can fine-tune its pharmacokinetic properties, enhancing its suitability for clinical applications.

The role of computational chemistry in understanding the behavior of complex molecules like 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets at the atomic level. These insights have guided the optimization of its structure to improve potency and reduce potential side effects. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and validate the efficacy of new compounds before experimental validation.

The synthesis of 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include nucleophilic substitution reactions at the thiazole ring followed by functionalization of the phenyl group. These synthetic routes highlight the interplay between traditional organic chemistry techniques and modern catalytic methods. The efficiency and scalability of these synthetic pathways are crucial for translating laboratory discoveries into viable pharmaceuticals.

The environmental impact of chemical research is another consideration when developing new compounds like 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl). Sustainable synthetic strategies are being prioritized to minimize waste and reduce energy consumption. Green chemistry principles have been incorporated into the synthesis of this compound, ensuring that its production is both efficient and environmentally friendly. This approach aligns with global efforts to promote sustainable practices in pharmaceutical manufacturing.

Future directions in the study of 4-Thiazolemethanamine,2-(3-methyl-4-nitrophenyl) include exploring its potential in combination therapies and investigating its mechanisms of action at a deeper level. The integration of multi-omics technologies will provide a more comprehensive understanding of how this compound affects biological systems. Such interdisciplinary approaches are essential for advancing our knowledge and harnessing the therapeutic potential of heterocyclic compounds like thiazoles.

In conclusion,4-Thiazolemethanamine, particularly under its CAS number 885280-61-5, represents a significant advancement in chemical research with implications for drug discovery and therapeutic intervention. Its unique structural features and promising biological activities make it a valuable asset in modern pharmaceutical development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.

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